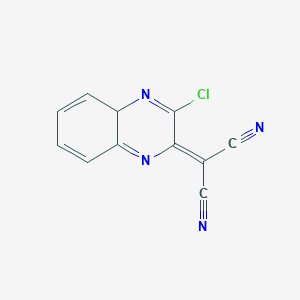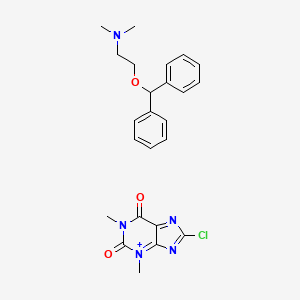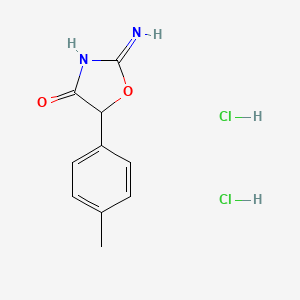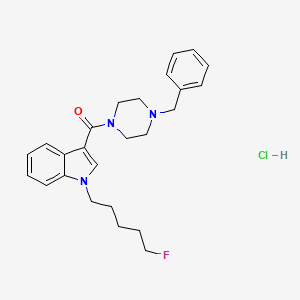
(4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone,monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone,monohydrochloride is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. These compounds are often studied for their potential effects on the endocannabinoid system and their applications in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone,monohydrochloride typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods.
Attachment of the Fluoropentyl Chain:
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized separately and then attached to the indole core through nucleophilic substitution reactions.
Final Coupling and Purification: The final step involves coupling the benzylpiperazine with the indole derivative and purifying the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the piperazine ring.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the side chains or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Applications De Recherche Scientifique
(4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone,monohydrochloride has various applications in scientific research:
Chemistry: Studying the compound’s reactivity and synthesis.
Biology: Investigating its effects on cellular pathways and receptor interactions.
Medicine: Exploring potential therapeutic applications, such as pain management or anti-inflammatory effects.
Industry: Developing new materials or pharmaceuticals based on its structure.
Mécanisme D'action
The mechanism of action for (4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone,monohydrochloride involves its interaction with the endocannabinoid system. It likely binds to cannabinoid receptors (CB1 and CB2), modulating various physiological processes. The specific molecular targets and pathways involved can include G-protein coupled receptor signaling and downstream effects on neurotransmitter release.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-benzylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone
- (4-benzylpiperazin-1-yl)(1-(4-fluorobutyl)-1H-indol-3-yl)methanone
Uniqueness
(4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone,monohydrochloride is unique due to the presence of the fluoropentyl chain, which can influence its binding affinity and selectivity for cannabinoid receptors. This structural variation may result in different pharmacological profiles compared to similar compounds.
Propriétés
Formule moléculaire |
C25H31ClFN3O |
|---|---|
Poids moléculaire |
444.0 g/mol |
Nom IUPAC |
(4-benzylpiperazin-1-yl)-[1-(5-fluoropentyl)indol-3-yl]methanone;hydrochloride |
InChI |
InChI=1S/C25H30FN3O.ClH/c26-13-7-2-8-14-29-20-23(22-11-5-6-12-24(22)29)25(30)28-17-15-27(16-18-28)19-21-9-3-1-4-10-21;/h1,3-6,9-12,20H,2,7-8,13-19H2;1H |
Clé InChI |
SKGMEEMXANONGP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,3,3a,4,5,6,6a-Octahydropyrazolo[3,4-c]pyrazol-4-amine](/img/structure/B12353981.png)
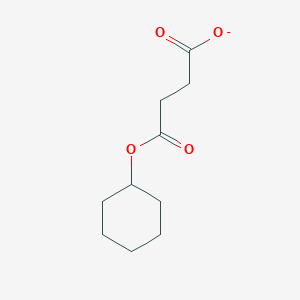
![zinc;3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron](/img/structure/B12353988.png)
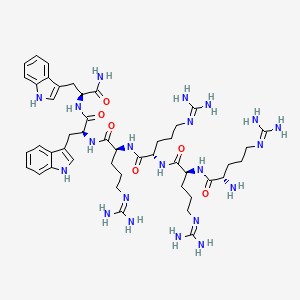
![Methyl 4-[[1-[[1-[[1-(4-chloro-3-oxobutan-2-yl)pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12353992.png)

![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,3-diazinane-2,4-dione](/img/structure/B12354014.png)
![N-[5-[(2R)-2-methoxy-2-phenylacetyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B12354017.png)

